molecular formula C11H7ClN4 B8650612 2-Chloro-4-(1-imidazolyl)-quinazoline

2-Chloro-4-(1-imidazolyl)-quinazoline

Cat. No. B8650612
M. Wt: 230.65 g/mol
InChI Key: NRYZMDHFEWLPDQ-UHFFFAOYSA-N
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Patent
US08338420B1

Procedure details

To a suspension of 60% sodium hydride (426 mg) in tetrahydrofuran (4 mL)-N,N-dimethylformamide (24 mL) was added imidazole (725 mg), and the mixture was stirred at room temperature for 30 minutes. To the mixture was added dropwise a tetrahydrofuran solution (35 mL) of 2,4-dichloroquinazoline (2.12 g) synthesized according to the method of H. C. Scarborough et al. (Journal of Organic Chemistry, 1962, pp. 957-961), in ice-acetone bath, and the mixture was stirred for 30 minutes. The reaction mixture was poured into ice-cold water, and precipitated powder was collected by filtration, washed with water and dried. The obtained powder was purified by silica gel column chromatography, (ethyl acetate), to give 1.88 g of 2-chloro-4-(1-imidazolyl)-quinazoline as colorless crystals (yield 77%).
Quantity
426 mg
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
725 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice acetone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
2.12 g
Type
reactant
Reaction Step Four
Quantity
35 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].CN(C)C=O.[NH:8]1[CH:12]=[CH:11][N:10]=[CH:9]1.[Cl:13][C:14]1[N:23]=[C:22](Cl)[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[N:15]=1>O1CCCC1>[Cl:13][C:14]1[N:23]=[C:22]([N:8]2[CH:12]=[CH:11][N:10]=[CH:9]2)[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[N:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
426 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
24 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
725 mg
Type
reactant
Smiles
N1C=NC=C1
Step Three
Name
ice acetone
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
Quantity
2.12 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C(=N1)Cl
Name
Quantity
35 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
synthesized
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into ice-cold water
CUSTOM
Type
CUSTOM
Details
precipitated powder
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The obtained powder was purified by silica gel column chromatography, (ethyl acetate),

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC2=CC=CC=C2C(=N1)N1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.88 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.